Methyl 4-methylbenzoate Methyl 4-methylbenzoate The anaerobic oxidation of methyl p-toluate by cobalt(III) in acetic acid has been investigated.
Methyl p-toluate is an impurity of 3-Toluoyl Decitabine, which is an intermediate of decitabine. It is used as cancer treatment, in particular to inhibit the growth of pancreatic endocrine tumor cell lines.
Brand Name: Vulcanchem
CAS No.: 99-75-2
VCID: VC21347255
InChI: InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3
SMILES: CC1=CC=C(C=C1)C(=O)OC
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

Methyl 4-methylbenzoate

CAS No.: 99-75-2

Cat. No.: VC21347255

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl 4-methylbenzoate - 99-75-2

CAS No. 99-75-2
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name methyl 4-methylbenzoate
Standard InChI InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3
Standard InChI Key QSSJZLPUHJDYKF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC
Appearance Chunks
Boiling Point 423 °F at 760 mm Hg (NTP, 1992)
220.0 °C
222.5 °C @ 760 MM HG
Colorform CRYSTALS FROM AQ METHANOL OR PETROLEUM ETHER
WHITE CRYSTALLINE SOLID
Flash Point 204 °F (NTP, 1992)
Melting Point 91 °F (NTP, 1992)
33.2 °C

Nomenclature and Structural Information

Methyl 4-methylbenzoate is known by various synonyms in scientific literature and commercial contexts. Understanding these alternative names is essential for comprehensive literature searches and proper identification.

Identification and Nomenclature

ParameterInformation
IUPAC NameMethyl 4-methylbenzoate
CAS Registry Number99-75-2
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
InChIKeyQSSJZLPUHJDYKF-UHFFFAOYSA-N
SMILES NotationCOC(=O)c1ccc(C)cc1

Common Synonyms

Methyl 4-methylbenzoate is also known by several synonyms including:

  • Methyl p-toluate

  • Methyl 4-toluate

  • p-Methyl toluate

  • p-Toluic acid, methyl ester

  • p-Carbomethoxytoluene

  • 4-Methylbenzoic acid, methyl ester

  • NSC 24761

Physical and Chemical Properties

Methyl 4-methylbenzoate possesses distinct physical and chemical properties that influence its behavior in various applications and reactions. These properties have been thoroughly documented through experimental research.

Physical Properties

PropertyValueReference
Physical StateWhite to off-white crystalline solid
Melting Point32-35°C
Boiling Point217°C at atmospheric pressure; 103-104°C at 15 mmHg
Density1.06 g/mL
Refractive Index1.5002 (estimated)
Vapor Density4.7 (vs air)
Vapor Pressure1 mm Hg at 39°C
Flash Point90°C
Dielectric Constant4.3 at 33°C
Dipole Moment2.12 D
Log₁₀ Partition Octanol/Water4.12
Water Solubility<0.1 g/100 mL at 22°C

Organoleptic Properties

Methyl 4-methylbenzoate has distinctive sensory characteristics that make it valuable in the fragrance industry. It possesses a "very tenacious, powerful, sweet anisic-floral odor with some resemblance to notes in Ylang-Ylang" . Its odor type is classified as anisic, contributing to its use in perfumery applications.

Stability and Reactivity

The compound is reported to be unstable in solution and requires appropriate storage conditions . For optimal preservation, it should be sealed in dry containers at room temperature . Its stability profile necessitates careful handling in laboratory and industrial settings.

Applications and Uses

Methyl 4-methylbenzoate serves diverse functions across multiple industries, demonstrating significant versatility as both a reagent and an end-product.

Industrial Applications

The compound finds wide application in organic synthesis as a building block for more complex molecules . Its reactivity profile makes it a valuable starting material or intermediate in the creation of various organic compounds.

In the fragrance industry, methyl 4-methylbenzoate offers "interesting and pleasant variations in the Methylbenzoate theme in Ylang-Ylang, and it introduces powerful, floral notes in soap and detergent perfumes" . Its cost-effectiveness also enables its use in fragrances designed for masking industrial odors.

Catalytic Applications

Research has demonstrated the utility of methyl 4-methylbenzoate as a catalyst in specific polymerization reactions. It "has been employed as catalyst to investigate the effect of internal/external donor pair in high-yield catalysts for propylene polymerization" . This application highlights its importance in polymer chemistry and industrial catalysis.

Pharmaceutical Relevance

In the pharmaceutical sector, methyl 4-methylbenzoate has been identified as an impurity in certain drug formulations. Specifically, it is designated as "Cladribine Impurity G" in pharmaceutical testing contexts . This designation underscores the importance of monitoring and controlling its presence in pharmaceutical manufacturing.

Synthesis Methods

Various methodologies have been developed for the synthesis of methyl 4-methylbenzoate, with documented procedures in scientific literature.

Selenium-Catalyzed Synthesis

One documented synthesis approach involves the use of diphenyl diselenide as a catalyst:

"Diphenyl diselenide (3, 0.006 g; 0.02 mmol) was treated with H₂O₂ (30%·w/w, 0.15 mL, 1.5 mmol) and stirred at room temperature until the discoloration of the reaction mixture. Then, the aldehyde (1 mmol) and the appropriate alcohol (2.5 mmol) were added. The reaction mixture was stirred at 50°C for 2 h and extracted three times with EtOAc (3 × 20 mL). The collected organic layers were dried over Na₂SO₄ and the solvent evaporated under reduced pressure."

This method represents a green chemistry approach to ester synthesis, utilizing catalytic amounts of selenium compounds.

Biological and Environmental Aspects

Research into the biological interactions and environmental fate of methyl 4-methylbenzoate has revealed important insights into its biodegradation pathways.

Microbial Degradation

Significant research has focused on the anaerobic degradation of 4-methylbenzoate (a related compound) by specific bacterial strains. The denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1 has demonstrated the capacity to degrade 4-methylbenzoate under nitrate-reducing conditions .

Studies have elucidated the metabolic pathway involved: "The predicted functions of the gene products agree with a specific 4-methylbenzoyl-CoA degradation pathway in addition to and analogous to the known anaerobic benzoyl-CoA degradation pathway."

Complete Mineralization

Studies have demonstrated complete mineralization of 4-methylbenzoate under denitrifying conditions, following this stoichiometric equation:

C₈H₇O₂⁻ + 7.2 NO₃⁻ → 8 HCO₃⁻ + 3.6 N₂ + 0.4 H₂O + 3.6 OH⁻

This research has significant implications for understanding the environmental fate of methyl 4-methylbenzoate and related compounds.

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